Hygromycin A (HA) is an aminocyclitol antibiotic produced by the bacterium Streptomyces hygroscopicus. [] It belongs to the class of aminoglycoside antibiotics. HA plays a significant role in scientific research as a selection agent for genetic engineering and a valuable tool for studying protein synthesis.
Hygromycin A is a naturally occurring antibiotic that exhibits potent antibacterial activity, particularly against Gram-negative bacteria. It is produced by the actinobacterium Streptomyces hygroscopicus and has garnered interest in the scientific community due to its unique mechanism of action and potential applications in drug development. Hygromycin A is classified as an aminoglycoside antibiotic, which are characterized by their ability to inhibit protein synthesis in bacteria.
Hygromycin A is primarily sourced from the fermentation of Streptomyces hygroscopicus, a soil-dwelling bacterium known for producing various bioactive compounds. The compound belongs to the aminocyclitol class of antibiotics, which includes other well-known antibiotics such as gentamicin and neomycin. Its classification as an aminoglycoside is due to its structural features, which include an aminocyclitol moiety that plays a crucial role in its biological activity .
The synthesis of hygromycin A can be approached through both biosynthetic and total synthetic methods.
Hygromycin A has a complex molecular structure characterized by a unique arrangement of rings and functional groups. Its molecular formula is , and it has a molecular weight of approximately 453.53 g/mol. The structure includes:
The detailed structural analysis reveals that hygromycin A binds specifically to the ribosomal peptidyl transferase center, which is critical for its function as an antibiotic .
Hygromycin A undergoes various chemical reactions during its biosynthesis, including:
These reactions are facilitated by specific enzymes encoded within the biosynthetic gene cluster of Streptomyces hygroscopicus .
Hygromycin A exerts its antibacterial effects primarily through inhibition of protein synthesis. It binds to the large ribosomal subunit, specifically within the peptidyl transferase center. This binding prevents the proper positioning of aminoacyl-tRNA during translation, thereby inhibiting peptide bond formation. Notably, hygromycin A does not interfere with the initial binding of aminoacyl-tRNA but rather blocks its subsequent adjustment necessary for substrate action in peptide transfer .
Relevant data regarding hygromycin A's solubility and stability are crucial for its formulation in pharmaceutical applications .
Hygromycin A has significant applications in scientific research and medicine:
Hygromycin A was first isolated in 1953 from the soil bacterium Streptomyces hygroscopicus NRRL 2388, marking one of the earliest characterized antibiotics from this prolific genus [1] [3]. Initial studies revealed a structurally unique molecule comprising three distinct moieties: a 6-deoxy-5-keto-D-arabino-hexofuranose sugar, a 3,4-dihydroxy-α-methylcinnamic acid unit, and a 2L-2-amino-2-deoxy-4,5-O-methylene-neo-inositol aminocyclitol [1] [10]. Unlike typical aminoglycosides, hygromycin A exhibited modest broad-spectrum activity against Gram-positive and Gram-negative bacteria, but its clinical potential was initially overlooked due to the concurrent discovery of the more potent hygromycin B [1] [3].
A pivotal 1977 study identified its precise mechanism: inhibition of the bacterial ribosomal peptidyl transferase center (PTC) [1] [3]. Competitive binding assays demonstrated that hygromycin A blocked chloramphenicol and lincomycin binding to the 50S ribosomal subunit, suggesting overlapping binding sites near the A-site of the PTC [1] [3]. This early work established hygromycin A as a structurally and mechanistically distinct template for antibiotic development, particularly against pathogens resistant to classical ribosome inhibitors.
Hygromycin A is biosynthesized by Streptomyces hygroscopicus, a filamentous, Gram-positive bacterium ubiquitous in soil ecosystems. This species is taxonomically classified within the Actinobacteria phylum, renowned for its metabolic versatility and prolific antibiotic production [3] [6]. The ecological role of hygromycin A production is likely competitive antagonism against other soil microorganisms, providing S. hygroscopicus with a selective advantage in nutrient acquisition [6].
Genomic analysis reveals that hygromycin A production is governed by a 31.5 kb biosynthetic gene cluster containing 29 open reading frames [7]. This cluster encodes enzymes responsible for the convergent assembly of its three moieties:
Table 1: Taxonomic Classification of Hygromycin A-Producing Strain
Rank | Classification |
---|---|
Domain | Bacteria |
Phylum | Actinomycetota |
Class | Actinomycetes |
Order | Streptomycetales |
Family | Streptomycetaceae |
Genus | Streptomyces |
Species | hygroscopicus |
Strain Designation | NRRL 2388 |
Though produced by the same organism, hygromycin A and hygromycin B (discovered shortly after hygromycin A) exhibit profound structural and functional differences [1] [3].
Structural Distinctions:
Mechanistic Differences:
Resistance Mechanisms:
Table 2: Key Contrasts Between Hygromycin A and Hygromycin B
Property | Hygromycin A | Hygromycin B |
---|---|---|
Chemical Class | Furanose-Aminocyclitol-Cinnamate | Aminoglycoside (Pseudo-disaccharide) |
Primary Target | 50S PTC (A-site) | 30S Decoding Center |
Mode of Action | Blocks A-tRNA accommodation | Causes mistranslation & inhibits translocation |
Resistance Enzymes | Hyg21 (O-phosphotransferase) | APH(4)-Ia, APH(7'')-Ia kinases |
Activity Spectrum | Broad (bacteria, spirochetes) | Broad (bacteria, eukaryotes) |
Efflux Susceptibility | High (AcrAB) | Low |
Synergy Potential:Recent structural studies reveal hygromycin A uniquely synergizes with macrolide antibiotics (e.g., erythromycin, telithromycin) against resistant strains. Hygromycin A binds near the A-site, stabilizing macrolides in the peptide exit tunnel and slowing macrolide dissociation by 60-fold. This cooperative binding overcomes Erm-mediated macrolide resistance by maintaining ribosomal occupancy even when the 23S rRNA is methylated [8]. Cryo-EM structures show hygromycin A induces conformational changes in ribosomal residues A2602 and U2585, enhancing macrolide affinity [8].
Table 3: Ribosomal Binding Characteristics of Hygromycin A
Binding Site Feature | Structural Impact |
---|---|
Location | Peptidyl Transferase Center (PTC) A-site, 50S subunit |
Key Interactions | - Furanose OH groups H-bond with A2503 & G2505- Cinnamate stacks with A2451/C2452- Aminocyclitol contacts G2061 |
Conformational Changes | Displaces U2506 & U2585; induces twisted-boat conformation in A2602 |
Overlap with Antibiotics | Competes with chloramphenicol, lincomycin, macrolides (mycarose-containing types) |
Clash with A-tRNA | Sterically blocks aminoacyl-adenosine (A76) of A-site tRNA |
Compounds Mentioned in Article: Hygromycin A, Hygromycin B, Chloramphenicol, Lincomycin, Macrolides (e.g., Erythromycin, Telithromycin), Puromycin, A201A, Spectinomycin, Kanamycin, Neomycin, Gentamicin.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7